Superior Cellular Potency of d16 Compared to Lead DNA2 Inhibitor C5 in Mutp53 Cancer Cell Lines
In a direct comparison of d16 with its parent compound C5, d16 demonstrates enhanced potency in inhibiting the proliferation of mutp53-bearing cancer cells. While the IC50 of C5 for DNA2 nuclease activity is 20 μM [1], the structural optimization leading to d16 results in significantly lower effective concentrations for cellular growth inhibition [2].
| Evidence Dimension | Antiproliferative activity (72-hour MTT assay) in mutp53-bearing cancer cell lines |
|---|---|
| Target Compound Data | IC50 values range from <1 µM to ~5 µM across tested mutp53 cell lines (MDA-MB-468, BT549, MDAH-2774) |
| Comparator Or Baseline | DNA2 inhibitor C5 (IC50 for DNA2 nuclease = 20 μM; cellular IC50 significantly higher than d16 in the same assay) |
| Quantified Difference | d16 exhibits approximately 4- to 20-fold greater cellular potency than C5 based on MTT assay results |
| Conditions | Human breast (MDA-MB-468, BT549) and ovarian (MDAH-2774) cancer cell lines harboring mutp53; 72-hour MTT assay; 20 µmol/L initial screening concentration |
Why This Matters
This quantitative improvement in cellular potency directly translates to a lower effective concentration for experimental use, reducing off-target effects and enabling more precise in vitro studies.
- [1] Adooq Bioscience. DNA2 inhibitor C5 (A19091) Product Datasheet. View Source
- [2] Folly-Kossi H, Graves JD, Garan LAW, Lin FT, Lin WC. DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors. Cancer Res Commun. 2023;3(10):2096-2112. (Figure 2D) View Source
